Ancistrocladidine
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Overview
Description
Ancistrocladidine is a natural product found in Ancistrocladus heyneanus, Dioncophyllum thollonii, and other organisms with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Ancistrocladidine, a naphthylisoquinoline alkaloid, has been successfully synthesized. The synthesis is notable for overcoming the challenge of creating a highly hindered biaryl linkage, which is a key feature of its structure (Bungard & Morris, 2002).
Biological Activity
- The compound, along with other similar alkaloids, has been evaluated for its biological activity against pathogens causing diseases like malaria tropica, leishmaniasis, Chagas' disease, and African sleeping sickness. These studies are crucial in exploring potential medicinal applications of these compounds (Bringmann et al., 2004).
Advances in Synthetic Techniques
- The achievement of the first total synthesis of ancistrocladidine marks a significant milestone in the field of organic chemistry. This accomplishment opens up opportunities for further research and potential pharmaceutical applications (Bungard & Morris, 2002).
Isolation from Natural Sources
- Ancistrocladidine has been isolated from various plant sources, contributing to our understanding of plant alkaloids and their potential uses. This work is fundamental for natural product chemistry and pharmacognosy research (Bringmann et al., 2004).
Pharmaceutical Potential
- The exploration of ancistrocladidine's pharmaceutical potential, particularly its activity against various tropical diseases, is an area of ongoing research. This has implications for drug discovery and the development of new treatments for these diseases (Bringmann et al., 2016).
Novel Analogues and Derivatives
- Research has also focused on synthesizing novel analogues and derivatives of ancistrocladidine. This not only contributes to the body of knowledge regarding the compound but also helps in identifying new compounds with potentially improved efficacy or reduced toxicity (Bringmann et al., 2010).
properties
CAS RN |
52659-52-6 |
---|---|
Product Name |
Ancistrocladidine |
Molecular Formula |
C25H27NO4 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)22(16)24(27)20(13)23-19(29-5)12-17-11-14(2)26-15(3)21(17)25(23)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1 |
InChI Key |
CESMSNGGFQBVOV-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
SMILES |
CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
synonyms |
ancistrocladidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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